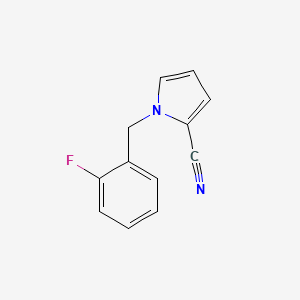

1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile

Description

Properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]pyrrole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2/c13-12-6-2-1-4-10(12)9-15-7-3-5-11(15)8-14/h1-7H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIBUTZQNXAARFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC=C2C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Synthesis via Bromination and Cyclization

This method is described in patent CN112194607A and involves the following steps:

| Step | Reaction | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Bromination of 2-fluoroacetophenone | Tetrabutylammonium tribromide (TBATB), THF, 20-30 °C, 5-6 h | 2-fluoro-alpha-bromoacetophenone |

| 2 | Nucleophilic substitution with malononitrile | Malononitrile, sodium carbonate base, solvent THF or PEG-600 | 2-[2-(2-fluorophenyl)-2-carbonyl] malononitrile |

| 3 | Cyclization | Hydrogen chloride in ethyl acetate | 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile |

| 4 | Catalytic dechlorination | 5% Pd-C catalyst, hydrogen gas | 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile |

| 5 | Hydrogenation reduction | Raney nickel catalyst, hydrogen gas | 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde |

This route is characterized by mild reaction conditions, relatively high yields, and suitability for industrial scale-up due to the use of common catalysts and solvents.

One-Pot Hydrogenation Method Using 2-(2-Fluorobenzoyl) Malononitrile

An alternative, more streamlined method is disclosed in patent CN113845459A, which synthesizes 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde via a one-pot hydrogenation process:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolve 2-(2-fluorobenzoyl) malononitrile in solvent (THF, acetonitrile, acetone, pyridine, or DMSO) | Add metal catalyst (10% Pd-C, Pt-C, Pd(OH)2, or Zn powder), glacial acetic acid, vacuum and nitrogen purge, hydrogen pressurization at 0.01 MPa, heat at 47 °C for 9 h | First reduction reaction |

| 2 | Cool below 30 °C, filter catalyst, add Raney nickel and water, vacuum and nitrogen purge, hydrogen pressurization at 0.01 MPa, heat at 20 °C for 16 h | Second reduction reaction | |

| 3 | Filter Raney nickel, wash with THF, concentrate filtrate under reduced pressure at 40-45 °C until solids form, cool to 30 °C | Add THF-water solution (1:5 volume ratio), stir and pulp at 20-30 °C for 3-4 h | |

| 4 | Filter, wash with water, dry at 50 °C | Obtain 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde with 87.42% molar yield and 99.49% purity |

This method avoids intermediate isolation, reduces waste generation, and is environmentally friendly and cost-effective for industrial production.

Comparative Analysis of Methods

| Feature | Multi-Step Bromination & Cyclization | One-Pot Hydrogenation Method |

|---|---|---|

| Starting Material | 2-fluoroacetophenone | 2-(2-fluorobenzoyl) malononitrile |

| Number of Steps | 5 distinct steps | 1-pot process with 2 hydrogenation stages |

| Catalysts | Pd-C, Raney Ni | Pd-C, Raney Ni, Pt-C, Pd(OH)2, Zn powder (varied) |

| Solvents | THF, ethyl acetate, PEG-600 | THF, acetonitrile, acetone, pyridine, DMSO |

| Yield | High, but multi-step | High (87.42% molar yield) |

| Purity | High | Very high (99.49% by HPLC) |

| Environmental Impact | Moderate, multiple solvent washes | Reduced waste, environmentally friendly |

| Industrial Suitability | Suitable but more complex | Highly suitable, cost-effective |

Research Findings and Notes

- The one-pot hydrogenation method significantly simplifies the synthesis by combining reduction steps and eliminating intermediate purifications, which reduces solvent use and waste.

- The multi-step bromination approach allows for precise control of each intermediate but involves more operations and solvent handling, increasing cost and environmental burden.

- Both methods employ hydrogenation catalysts such as palladium on carbon and Raney nickel, which are standard in industrial organic synthesis.

- Reaction monitoring by sampling and HPLC is critical to ensure completion and minimize impurities, with intermediate residuals kept below 0.2% for optimal purity.

- The choice of solvent and catalyst loading affects reaction rates and yields; tetrahydrofuran is commonly preferred for its solubility and reaction compatibility.

Summary Table of Key Reaction Parameters

| Parameter | Multi-Step Method | One-Pot Method |

|---|---|---|

| Bromination Reagent | Tetrabutylammonium tribromide (TBATB) | Not applicable |

| Base | Sodium carbonate | Not applicable |

| Catalyst (Dechlorination) | 5% Pd-C | 10% Pd-C, Pt-C, Pd(OH)2, Zn powder |

| Catalyst (Hydrogenation) | Raney Ni | Raney Ni |

| Temperature (Hydrogenation) | 20 °C (final step) | 47 °C (first reduction), 20 °C (second reduction) |

| Pressure | Atmospheric to 0.01 MPa H2 | 0.01 MPa H2 |

| Solvent | THF, ethyl acetate, PEG-600 | THF, acetonitrile, acetone, pyridine, DMSO |

| Reaction Time | Several hours per step | 9 h + 16 h hydrogenation |

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

Research indicates that 1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, making it a potential candidate for cancer therapy. The compound's ability to interact with biological targets suggests its role as a pharmacophore in drug development aimed at treating conditions such as cancer and neurological disorders.

Mechanism of Action

The mechanism of action involves the compound's interaction with specific enzymes and receptors. The fluorobenzyl group enhances hydrophobic interactions with protein targets, while the nitrile group may participate in hydrogen bonding or act as an electrophile, modulating enzyme activity. This dual interaction capability could lead to the development of more selective and effective therapeutic agents.

Biological Research

Biochemical Assays

In biological studies, this compound is utilized as a probe to investigate enzyme interactions and receptor binding. Its unique structure allows researchers to explore how modifications to the compound affect biological activity, providing insights into structure-activity relationships (SAR) .

Case Studies

Recent studies have evaluated the compound's efficacy against specific biological targets. For instance, it has been part of investigations into its effects on α-glucosidase activity, revealing potential applications in diabetes management .

Material Science

Organic Electronic Devices

The electronic properties of this compound make it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films and exhibit desirable charge transport characteristics positions it as a valuable material in the development of next-generation electronic applications .

Chemical Synthesis

Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs. Its versatile reactivity allows for various transformations, including oxidation and reduction reactions that can lead to diverse chemical derivatives .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity to these targets, while the nitrile group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and spectroscopic differences between 1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile and analogous compounds:

Key Observations:

Nitrile Position: Nitriles at the 2-position (target compound) vs. 3-position (e.g., 1k) influence electronic distribution; 2-CN may stabilize adjacent positions via resonance .

Synthetic Routes :

- The target compound likely employs alkylation strategies similar to those in (K$2$CO$3$ as base) , whereas pyrazolopyridine analogues require harsher conditions (e.g., SOCl$_2$ for carboxamide dehydration) .

Spectroscopic Profiles :

- IR spectra for nitrile groups consistently show peaks near 2217–2221 cm$ ^{-1} $, confirming the presence of –CN .

- $ ^1H $ NMR shifts for the 2-fluorobenzyl group are expected downfield (~4.5–5.5 ppm for –CH$_2$–) due to fluorine’s electronegativity .

Physicochemical Properties :

- Melting points vary widely: Rigid cores (e.g., pyrazolopyridine in ) exhibit lower melting points (80–82°C) compared to polar hydroxylated derivatives (e.g., 194–195°C in ).

Biological Relevance :

- Fluorinated benzyl groups are associated with improved metabolic stability and membrane permeability in drug design, as seen in analogues from and .

Biological Activity

1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C12H10FN3

- Molecular Weight : 219.23 g/mol

- IUPAC Name : this compound

The presence of the fluorobenzyl group is significant as it can influence the compound's reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in various cancer cell lines, including hypopharyngeal tumor cells. The mechanism involves the activation of apoptotic pathways, leading to increased cell death compared to standard chemotherapeutic agents like bleomycin .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro assays have demonstrated its effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate that it is more potent than many traditional antibiotics .

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in DNA replication and repair. Specifically, it targets bacterial DNA gyrase and topoisomerase IV, crucial for maintaining DNA topology during replication. This inhibition disrupts bacterial cell division and contributes to its antimicrobial efficacy .

Research Findings and Case Studies

Toxicity and Safety Profile

Toxicity studies conducted on human liver cell lines (HepG2) indicate that this compound exhibits low cytotoxicity, with IC50 values exceeding 100 µM. This suggests a favorable safety profile for further development as a therapeutic agent .

Q & A

Q. What are the established synthetic routes for 1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile, and how can reaction conditions be optimized for scale-up?

Answer: The compound is typically synthesized via nucleophilic substitution, where a 2-fluorobenzyl halide reacts with pyrrole-2-carbonitrile under basic conditions. A validated approach involves using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 150°C, yielding ~93% for analogous compounds . Optimization strategies include:

- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but require temperature control to avoid decomposition.

- Base choice: K₂CO₃ or NaH can activate the pyrrole nitrogen for benzylation.

- Purification: Column chromatography or recrystallization ensures purity (>95%). For scale-up, monitor exothermic reactions and implement efficient cooling systems .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H NMR: Aromatic protons (δ 7.3–6.7 ppm), benzyl CH₂ (δ ~5.3 ppm), and pyrrole protons (δ ~6.5 ppm).

- ¹³C NMR: Cyano carbon (δ ~110–120 ppm) and fluorinated aromatic carbons (δ ~115–160 ppm, J₃ coupling ~20 Hz).

- IR: Sharp absorption ~2200 cm⁻¹ confirms the nitrile group.

- Mass Spectrometry: Molecular ion [M+H]⁺ and fragmentation patterns validate the structure.

- Elemental Analysis: Confirms purity (e.g., N% ~7.5–8.0) .

Advanced Research Questions

Q. How can researchers investigate the antitumor potential of this compound?

Answer:

- In vitro assays: Use MTT or SRB cytotoxicity assays against cancer cell lines (e.g., MCF-7, HeLa). Compare IC₅₀ values with fluorobenzyl analogs (e.g., pyrazolo-pyridines in ) to assess structure-activity relationships (SAR) .

- Mechanistic studies: Evaluate apoptosis (Annexin V/PI staining) or cell cycle arrest (flow cytometry). Fluorine’s electron-withdrawing effects may enhance target binding, as seen in pyrrolo-pyridine derivatives with antitumor activity .

Q. What mechanistic insights explain the reactivity of the nitrile group during functionalization?

Answer: The nitrile group can undergo:

- Hydrolysis: To amides (H₂SO₄/H₂O) or carboxylic acids (strong acid/base).

- Reduction: To primary amines (LiAlH₄).

- Cycloaddition: With azides to form tetrazoles.

highlights the use of active methylene reagents (e.g., cyanothioacetamide) to form pyrrolo-pyridines, suggesting the nitrile’s role in heterocycle formation .

Q. How do solvent polarity and reaction environment affect the stability of this compound?

Answer:

- Polar aprotic solvents (DMF): Enhance solubility but may accelerate decomposition at >150°C.

- Protic solvents (EtOH): Reduce reactivity due to hydrogen bonding.

- Stability monitoring: Use TLC (Rf ~0.3 in ethyl acetate/hexane) or HPLC to detect degradation products. confirms thermal stability at 150°C for 20 hours .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported yields or biological activity data?

Answer:

- Reproducibility checks: Standardize reaction conditions (solvent purity, inert atmosphere) and biological assays (cell passage number, incubation time).

- Orthogonal validation: Use multiple assays (e.g., cytotoxicity and caspase-3 activation for apoptosis).

- Cross-reference analogs: Compare fluorobenzyl-pyrrole derivatives () to identify trends (e.g., fluorine position impacts bioavailability) .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.